[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate
Overview
Description
[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
Related compounds, such as pyrimidines, have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation .
Result of Action
Related compounds have been found to exhibit potent anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate typically involves the reaction of pyridine derivatives with chloroacetic acid or its derivatives. One common method includes the condensation of 2-amino-3-pyridinecarboxaldehyde with chloroacetic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
N-(Pyridin-2-yl)amides: These compounds are structurally related and have been studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate is unique due to its specific substitution pattern and the presence of both amino and chloro functional groups. This combination allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGQHGLZMEYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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